3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide

Description

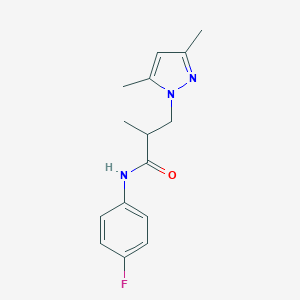

Chemical Structure and Basic Properties 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide (CAS: 957502-19-1) is a pyrazole-derived compound with the molecular formula C₁₅H₁₈FN₃O and a molecular weight of 275.32 g/mol . The structure features a central propanamide backbone substituted with a 3,5-dimethylpyrazole moiety and a 4-fluorophenyl group.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O/c1-10(9-19-12(3)8-11(2)18-19)15(20)17-14-6-4-13(16)5-7-14/h4-8,10H,9H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTANZKXDVGGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

-

Amidation Reaction: : The next step involves the formation of the amide bond. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

-

Final Product Formation: : The final step involves the introduction of the 2-methylpropanamide group. This can be done by reacting the intermediate product with 2-methylpropanoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the carbonyl group in the amide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

-

Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether at room temperature.

Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

Reduction: Conversion of the amide to an amine.

Substitution: Introduction of various nucleophiles into the aromatic ring, replacing the fluorine atom.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide have been evaluated for their activity against various cancer cell lines.

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

| 6h | HOP-92 | 67.55 |

This data indicates that similar compounds exhibit significant growth inhibition against multiple cancer types, suggesting that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide may also possess similar properties .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. For example, structural analogs have shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study 1: Anticancer Activity

In a study published in ACS Omega, a series of pyrazole derivatives were synthesized and screened for anticancer activity. The compound 6h , structurally similar to our target compound, demonstrated significant activity against several cancer cell lines with percent growth inhibitions ranging from 51% to over 86% . This suggests that modifications to the pyrazole structure can yield potent anticancer agents.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of various pyrazole derivatives. The results indicated that these compounds effectively inhibited COX enzymes, leading to reduced inflammation markers in vitro . Such findings support the potential application of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring and fluorophenyl group can facilitate binding to specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fluorophenyl- and pyrazole-containing derivatives. Below is a systematic comparison with analogs from the literature:

Pyrazoline Derivatives

reports N-substituted pyrazoline compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Key differences include:

- Ring Saturation : Pyrazolines (e.g., compounds 1–4 in ) have a partially saturated five-membered ring, whereas the target compound contains a fully unsaturated pyrazole ring. This difference impacts conformational flexibility and electronic properties.

- Functional Groups: The target compound’s amide group contrasts with carbaldehyde or ketone substituents in pyrazoline analogs.

- Substituent Effects : The 3,5-dimethylpyrazole in the target compound introduces greater steric hindrance compared to pyrazolines with halogenated or methoxy substituents.

Chalcone Derivatives

describes fluorophenyl-containing chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one). Comparisons include:

- Backbone Structure : Chalcones feature an α,β-unsaturated ketone system, while the target compound has a saturated propanamide linker. The absence of conjugation in the target may reduce UV absorption or reactivity.

- Dihedral Angles : In chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26° , influencing crystal packing and intermolecular interactions. The pyrazole-propanamide structure in the target compound likely adopts distinct angles due to steric and electronic differences .

Other Pyrazole-Based Amides

lists pyrazole-sulfonamide derivatives (e.g., N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide). Notable contrasts:

- Substituent Halogenation: Chloro or nitro groups on pyrazole rings (e.g., 1006342-79-5) alter electronic properties compared to the dimethyl substitution in the target compound.

- Linker Variations : The benzothiophene-carboxamide moiety in ’s compounds introduces aromaticity and hydrophobicity absent in the target’s fluorophenyl-propanamide system .

Research Findings and Implications

Crystallographic Analysis

While direct crystallographic data for the target compound are unavailable, analogous pyrazole derivatives (e.g., ) were refined using SHELXL , a program optimized for small-molecule crystallography . The dimethylpyrazole group in the target compound may adopt a planar conformation due to resonance stabilization, similar to other pyrazole structures.

Gaps in Knowledge

- Physicochemical Data : Melting points, solubility, and stability data for the target compound are unreported, limiting industrial or pharmacological applications .

Biological Activity

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by empirical data.

The molecular formula of the compound is with a molecular weight of approximately 235.25 g/mol. The structure features a pyrazole ring, a fluorophenyl group, and an amide functional group, which contribute to its biological properties.

Synthesis

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide typically involves the reaction of 3,5-dimethylpyrazole with appropriate acylating agents under controlled conditions. The synthetic route may include:

- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a starting material.

- Acylation : The introduction of the N-(4-fluorophenyl) group through acylation reactions.

- Purification : The final product is purified using recrystallization techniques to achieve analytical purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a related compound showed an IC50 value of 5.13 µM against C6 glioma cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM) .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide | C6 glioma | 5.13 |

| 5-Fluorouracil | C6 glioma | 8.34 |

| Compound X | SH-SY5Y | 5.00 |

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Flow cytometry studies suggest that treatment with similar pyrazole derivatives leads to cell cycle arrest at various phases (G0/G1, S, G2/M), indicating a disruption in normal cell proliferation .

Other Biological Activities

In addition to anticancer properties, compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide have been investigated for their antioxidant activities and potential as antimicrobial agents . Research indicates that these compounds can scavenge free radicals and inhibit microbial growth, making them candidates for further pharmacological exploration .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in various biological assays:

- Cytotoxicity Assays : In vitro studies demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells.

- Apoptosis Induction : Mechanistic studies revealed that these compounds trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Q & A

Q. How can researchers optimize the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example:

- Catalyst selection : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance amide bond formation efficiency, as demonstrated in analogous fluorophenyl-propanamide syntheses (e.g., 72% yield achieved with HATU in related compounds) .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 0–25°C minimize side reactions. Evidence from structurally similar pyrazole-propanamide derivatives shows reduced epimerization at lower temperatures .

- Purification : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity crystalline solids. TLC (Rf ~0.58–0.69 in ethyl acetate/hexane) is critical for monitoring intermediates .

Q. What analytical techniques are essential for characterizing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide?

- Methodological Answer : A multi-technique approach ensures structural validation:

- NMR spectroscopy : 1H and 13C NMR resolve substituent environments. For instance, the 4-fluorophenyl group shows characteristic aromatic splitting (doublets at δ ~7.2–7.4 ppm), while pyrazole methyl groups appear as singlets (δ ~2.1–2.3 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~360–370 Da). Discrepancies >2 ppm suggest impurities or isotopic anomalies .

- Melting point analysis : Consistency with literature values (e.g., 182–198°C for analogous triazolothiadiazine derivatives) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects or impurities:

- Dynamic NMR : For split signals in 1H NMR (e.g., rotamers in the propanamide backbone), variable-temperature NMR (VT-NMR) between 25°C and 50°C can coalesce peaks, confirming conformational exchange .

- X-ray crystallography : Use SHELXL for refinement. For example, SHELXL’s "L.S." command corrects for twinning in crystals with pseudo-symmetry, resolving ambiguities in bond lengths and angles (e.g., C–N bond precision ±0.005 Å) .

- DFT calculations : Compare computed 13C chemical shifts (via Gaussian09/B3LYP/6-31G**) with experimental data to validate tautomeric forms or stereochemistry .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

- Methodological Answer : SAR studies require systematic modifications and biophysical assays:

- Functional group substitutions : Replace the 4-fluorophenyl group with 3,4,5-trifluorophenyl (as in compound 5k, IC50 = 0.8 µM) to assess hydrophobic interactions .

- Docking simulations : Use AutoDock Vina to model binding to target enzymes (e.g., cyclooxygenase-2). The pyrazole ring’s planarity and fluorophenyl’s electron-withdrawing effects are critical for π-π stacking and hydrogen bonding .

- Kinetic assays : Measure inhibition constants (Ki) via fluorogenic substrates (e.g., 4-methylumbelliferyl acetate hydrolysis) to quantify competitive vs. non-competitive mechanisms .

Q. How can researchers address challenges in achieving >95% purity for biological assays?

- Methodological Answer : High-purity batches require orthogonal purification:

- Preparative HPLC : Use a C18 column (5 µm, 250 × 20 mm) with isocratic elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm; collect peaks with >99% area .

- Countercurrent chromatography (CCC) : For polar impurities, a hexane/ethyl acetate/methanol/water (5:5:5:5) system separates closely related analogs .

- Karl Fischer titration : Quantify residual water (<0.5% w/w) to prevent hydrolysis during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.